molecular formula C14H11ClO2S B12067323 2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid CAS No. 5202-03-9

2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid

Cat. No.: B12067323
CAS No.: 5202-03-9
M. Wt: 278.8 g/mol
InChI Key: VXDSRJUJLVVCRA-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid is an organic compound with the molecular formula C14H11ClO2S It is characterized by the presence of a benzoic acid moiety substituted with a 4-chlorophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid typically involves the reaction of 4-chlorobenzyl chloride with thiobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiobenzoic acid acts as a nucleophile, displacing the chloride ion from the 4-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Bromophenyl)sulfanyl]methyl}benzoic acid
  • 2-{[(4-Methylphenyl)sulfanyl]methyl}benzoic acid
  • 2-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid

Uniqueness

2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric propertiesCompared to its analogs, the chlorophenyl derivative may exhibit distinct pharmacological profiles and chemical behaviors .

Properties

CAS No.

5202-03-9

Molecular Formula

C14H11ClO2S

Molecular Weight

278.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfanylmethyl]benzoic acid

InChI

InChI=1S/C14H11ClO2S/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2,(H,16,17)

InChI Key

VXDSRJUJLVVCRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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